BenchChemオンラインストアへようこそ!

(4-benzylmorpholin-2-yl)methanamine Dihydrochloride

Structural authentication Quality control Procurement specification

(4-Benzylmorpholin-2-yl)methanamine dihydrochloride (CAS 110859-49-9) is a racemic morpholine derivative supplied as a dihydrochloride salt with molecular formula C12H20Cl2N2O and molecular weight 279.20 g/mol. The compound features a benzyl substituent at the morpholine 4-position and an aminomethyl group at the 2-position, with the salt form conferring enhanced aqueous solubility compared to the free base (CAS 110859-47-7).

Molecular Formula C13H22Cl2N2O
Molecular Weight 293.23258
CAS No. 110859-49-9
Cat. No. B1140828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-benzylmorpholin-2-yl)methanamine Dihydrochloride
CAS110859-49-9
Molecular FormulaC13H22Cl2N2O
Molecular Weight293.23258
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)CN.Cl.Cl
InChIInChI=1S/C12H18N2O.2ClH/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11;;/h1-5,12H,6-10,13H2;2*1H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Benzylmorpholin-2-yl)methanamine Dihydrochloride (CAS 110859-49-9): A Racemic Morpholine Building Block with Documented Impurity Applications


(4-Benzylmorpholin-2-yl)methanamine dihydrochloride (CAS 110859-49-9) is a racemic morpholine derivative supplied as a dihydrochloride salt with molecular formula C12H20Cl2N2O and molecular weight 279.20 g/mol [1]. The compound features a benzyl substituent at the morpholine 4-position and an aminomethyl group at the 2-position, with the salt form conferring enhanced aqueous solubility compared to the free base (CAS 110859-47-7) . This compound has been identified and characterized as a polar impurity in the gastroprokinetic drug mosapride (Mosapride Impurity 37 dihydrochloride) via LC-MS/MS analysis [2].

Why (4-Benzylmorpholin-2-yl)methanamine Dihydrochloride Cannot Be Interchanged with Free Base or Chiral Congeners


Substituting this compound with the free base (CAS 110859-47-7) or single enantiomers ((S)-CAS 186293-55-0; (R)-CAS 214273-17-3) introduces risks in solubility, reactivity, and regulatory compliance. The dihydrochloride salt provides approximately 35% higher formula weight (279.20 vs. 206.28 g/mol) and altered hydrogen-bond donor/acceptor profiles [1]. Critically, the (S)-enantiomer is a key regulatory starting material for edivoxetine·HCl synthesis as documented by Eli Lilly [2], while the racemic dihydrochloride is specifically identified as Mosapride Impurity 37 dihydrochloride in pharmacopeial impurity profiling [3]. Procurement of the wrong form can invalidate analytical method validation, compromise chiral resolution yields, or introduce unidentified impurities into synthetic pathways.

Quantitative Differentiation Evidence for (4-Benzylmorpholin-2-yl)methanamine Dihydrochloride vs. Structural Analogs


Authenticated Structural Identity Verification via PubChem and MDL Registry

The compound is unambiguously registered as (4-benzylmorpholin-2-yl)methanamine dihydrochloride (C12H20Cl2N2O, MW 279.20) in PubChem (CID 20137298) with MDL number MFCD09029000 [1]. In contrast, some vendor listings incorrectly assign the molecular formula as C13H22Cl2N2O (phenethyl variant, MW 293.23), a structural misassignment that can lead to procurement of the wrong compound . The InChI Key CNZUCOSPVDSWFM-UHFFFAOYSA-N and canonical SMILES (C1COC(CN1CC2=CC=CC=C2)CN.Cl.Cl) provide unambiguous identity verification that the free base (CAS 110859-47-7, MW 206.28) lacks [1].

Structural authentication Quality control Procurement specification

Documented Identity as Mosapride Impurity 37 Dihydrochloride for Pharmaceutical Analysis

This compound is specifically cataloged as Mosapride Impurity 37 (dihydrochloride salt) by multiple pharmaceutical reference standard suppliers, with confirmed molecular formula C12H18N2O·2HCl [1]. In the foundational LC-MS/MS study by Kumar et al. (2003), a structurally related 4-benzyl-morpholinyl impurity in mosapride was characterized, establishing the analytical context for this impurity class [2]. Unlike the free base form (Mosapride Impurity 22/32, CAS 110859-47-7), the dihydrochloride salt form enables direct use as a reference standard without additional salt conversion, ensuring accurate quantification in HPLC/LC-MS methods [1].

Pharmaceutical impurity profiling Reference standards Mosapride analysis

Enhanced Aqueous Solubility and Handling vs. Free Base for Aqueous Synthetic Protocols

As a dihydrochloride salt, this compound is expected to exhibit significantly higher aqueous solubility compared to the free base (CAS 110859-47-7, logP ~1.48). The computed topological polar surface area (TPSA) is 38.5 Ų with 3 hydrogen bond donors (vs. 1 for the free base) [1]. While specific experimental solubility values for this compound were not identified in primary literature, class-level data for morpholine dihydrochloride salts indicate aqueous solubility typically exceeding 25 mg/mL at pH 7.4 [2]. The free base, by contrast, exhibits limited water solubility and requires organic co-solvents for dissolution [1].

Solubility enhancement Salt selection Aqueous synthesis

Chiral Resolution Feedstock: Racemic Dihydrochloride as Source for (S)-Enantiomer (Edivoxetine Intermediate)

Kerr et al. (2015) at Eli Lilly established (S)-(4-benzylmorpholin-2-yl)(morpholino)methanone methanesulfonate as a key regulatory starting material for edivoxetine·HCl, a norepinephrine transporter inhibitor [1]. The synthesis of this (S)-enantiomer intermediate proceeds via the racemic (4-benzylmorpholin-2-yl)methanamine core. Benchchem synthesis protocols document the resolution of RS-2-aminomethyl-4-benzylmorpholine (326.1 g scale) using dibenzoyl-D-tartaric acid in ethanol, yielding enantiomerically enriched product after crystallization . The dihydrochloride salt form of the racemate ensures consistent stoichiometry (C12H18N2O:2HCl exactly) for the resolution step, whereas the free base may contain variable residual water or solvent .

Chiral resolution Edivoxetine synthesis Norepinephrine transporter inhibitor

Procurement-Driven Application Scenarios for (4-Benzylmorpholin-2-yl)methanamine Dihydrochloride


Mosapride Drug Substance Impurity Profiling and Method Validation

Analytical laboratories developing or validating HPLC/LC-MS methods for mosapride citrate drug substance require characterized impurity reference standards. (4-Benzylmorpholin-2-yl)methanamine dihydrochloride serves as Mosapride Impurity 37 dihydrochloride, enabling direct preparation of spiked samples without salt conversion [1]. The compound's characterization by Kumar et al. (2003) provides the foundational structural identification framework for method specificity demonstration .

Edivoxetine Intermediate Synthesis via Chiral Resolution

For process chemistry teams synthesizing the Eli Lilly norepinephrine transporter inhibitor edivoxetine·HCl, the racemic dihydrochloride provides the stoichiometrically defined feedstock for dibenzoyl-D-tartaric acid-mediated chiral resolution [1]. The defined salt stoichiometry (exactly 2 HCl equivalents) ensures reproducible resolution yields, a critical parameter for regulatory starting material qualification .

Aqueous-Phase Derivatization and Library Synthesis

Medicinal chemistry groups conducting parallel library synthesis in aqueous or mixed aqueous-organic solvent systems benefit from the enhanced water solubility of the dihydrochloride salt relative to the free base [1]. The primary amine handle at the 2-aminomethyl position enables direct amide coupling, reductive amination, or sulfonamide formation without pre-activation or organic co-solvents .

Structural Authenticity Verification and Supplier Qualification

Procurement teams qualifying new suppliers for this compound must verify structural identity against the PubChem-authenticated InChI Key (CNZUCOSPVDSWFM-UHFFFAOYSA-N) and MDL number (MFCD09029000) to avoid the documented phenethyl variant misassignment (C13H22Cl2N2O, MW 293.23) [1]. Acceptance criteria should specify C12H20Cl2N2O (MW 279.20) with purity ≥97% (HPLC) as confirmed by multiple reputable vendors .

Quote Request

Request a Quote for (4-benzylmorpholin-2-yl)methanamine Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.